Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-
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Overview
Description
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a chemical compound known for its diverse applications in various fields. It is a derivative of triazine, a heterocyclic compound, and contains morpholine and ethanolamine moieties. This compound is often used as a stabilizer and additive in polymers and other materials to enhance their properties.
Preparation Methods
The synthesis of 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves a series of chemical reactions. One common method includes the reaction of cyanuric chloride with morpholine to form 2,4-dichloro-6-morpholino-1,3,5-triazine. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with various substrates, influencing biochemical pathways and cellular processes . Its stabilizing properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation .
Comparison with Similar Compounds
Compared to other triazine derivatives, 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol stands out due to its unique combination of morpholine and ethanolamine moieties. Similar compounds include:
- Poly[N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine]
- 2,2’-((6-Morpholino-1,3,5-triazine-2,4(1H,3H)-diylidene)bis(azanylylidene))diacetic acid
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and adaptability of triazine-based compounds .
Properties
CAS No. |
62192-68-1 |
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Molecular Formula |
C11H20N6O3 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H20N6O3/c18-5-1-12-9-14-10(13-2-6-19)16-11(15-9)17-3-7-20-8-4-17/h18-19H,1-8H2,(H2,12,13,14,15,16) |
InChI Key |
HVZOYEZYGKYNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)NCCO |
Origin of Product |
United States |
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